4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Overview
Description
4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a cyclohexene ring substituted with a carboxylic acid group, a chloro group, and a carbamoyl group attached to a nitrophenyl moiety. Its unique structure makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of 4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, the ring is functionalized with a carboxylic acid group.
Introduction of the chloro group: Chlorination of the cyclohexene ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the carbamoyl group: The carbamoyl group is introduced through a reaction with an isocyanate derivative.
Coupling with the nitrophenyl moiety: The final step involves coupling the carbamoyl group with a 4-methyl-3-nitrophenyl derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques or other advanced methodologies.
Chemical Reactions Analysis
4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions, particularly those involving carboxylic acids and carbamoyl groups.
Medicine: Its potential pharmacological properties can be explored for developing new drugs, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors through its carboxylic acid and carbamoyl groups, forming hydrogen bonds or covalent interactions. The nitrophenyl moiety can also participate in electron transfer processes, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include:
4-chloro-3-methyl-6-nitrophenol: This compound shares the chloro and nitrophenyl groups but lacks the carbamoyl and cyclohexene moieties.
4-chloro-6-nitro-m-cresol: Similar to the previous compound, it has a nitrophenyl group but differs in the overall structure.
Cyclohex-3-ene-1-carboxylic acid: This compound has the cyclohexene ring and carboxylic acid group but lacks the chloro and nitrophenyl substituents.
Properties
IUPAC Name |
4-chloro-6-[(4-methyl-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-8-2-4-10(7-13(8)18(22)23)17-14(19)12-6-9(16)3-5-11(12)15(20)21/h2-4,7,11-12H,5-6H2,1H3,(H,17,19)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDVDRBPJQGNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=CCC2C(=O)O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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